molecular formula C12H13NO2 B1532909 (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol CAS No. 1159602-00-2

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Cat. No.: B1532909
CAS No.: 1159602-00-2
M. Wt: 203.24 g/mol
InChI Key: GUQJPWJKLVUSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Scientific Research Applications

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol typically involves the cycloaddition reaction of alkynes with nitrile oxides. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation can reduce the reaction time to 15-20 minutes at 110°C, resulting in good yields of isoxazole-linked compounds .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • (3-m-Tolyl-isoxazol-5-yl)-methanol
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

[5-methyl-3-(3-methylphenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-3-5-10(6-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQJPWJKLVUSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for example 84d, 5-methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester (5.1 g, 20.8 mmol) was converted, instead of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (3.2 g, 77%) which was obtained as a light yellow oil. MS: m/e=262.3 [M+OAc]−.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Reactant of Route 2
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Reactant of Route 3
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Reactant of Route 5
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Reactant of Route 6
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.